molecular formula C18H17N3OS B2924903 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 483309-85-9

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2924903
CAS No.: 483309-85-9
M. Wt: 323.41
InChI Key: OSDYQLZNSWDJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide is a synthetic small molecule investigated for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a well-documented driver in various cancers, including non-small cell lung cancer and breast cancer, making it a critical target for therapeutic research. This compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. Its core structure, featuring a 1-methyl-5-phenylimidazole scaffold linked to a phenylacetamide via a sulfanyl bridge, is designed to optimize interaction with key residues in the kinase pocket. Research into this compound provides valuable insights for the development of novel tyrosine kinase inhibitors (TKIs) and helps elucidate resistance mechanisms to existing EGFR-targeted therapies, offering a tool for exploring combination treatment strategies in oncology. Studies indicate its potential efficacy in suppressing the growth of EGFR-driven tumor cell lines , positioning it as a significant candidate for preclinical anticancer research.

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-21-16(14-8-4-2-5-9-14)12-19-18(21)23-13-17(22)20-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDYQLZNSWDJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Core structure : N-phenylacetamide.
  • Heterocyclic substituent : 1-Methyl-5-phenylimidazole linked via a sulfanyl group.
  • Functional groups : Thioether (-S-), acetamide (-NHCO-), and aromatic rings.

Analog 1: N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048)

Structural Differences :

  • The phenyl group on the acetamide nitrogen is substituted with a 3-acetyl moiety.

Implications :

  • The acetyl group may improve solubility in polar solvents or influence binding affinity in biological assays by introducing an additional electron-withdrawing group.
  • Screening availability (1 mg quantities in vials or 96-well plates) suggests its use in high-throughput pharmacological studies, though specific activity data are unavailable .

Analog 2: 2-({4-Ethyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Structural Differences :

  • Heterocycle : Replaces the imidazole with a 1,2,4-triazole ring.
  • Substituents: A 4-ethyl group on the triazole and a 4-fluoroanilino-methyl side chain.

Implications :

  • The triazole ring may alter electronic properties and metabolic stability compared to imidazole.
  • The 4-fluoroanilino group introduces fluorine, which could enhance bioavailability and binding specificity through hydrophobic and electrostatic interactions .

Analog 3: 2-{4-[(1-Ethyl-1H-indol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide

Structural Differences :

  • Heterocycle: Features an imidazolidinone core fused with an indole moiety.
  • Substituents : A 3-methylphenyl group on the acetamide.

Implications :

  • The 3-methylphenyl substitution could modulate lipophilicity and metabolic degradation pathways .

Comparative Analysis Table

Compound Name Core Heterocycle Acetamide Substituent Key Functional Groups Potential Biological Implications
Target Compound Imidazole Phenyl Thioether, unsubstituted phenyl Base structure for SAR studies
N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole 3-Acetylphenyl Ketone, enhanced polarity Improved solubility or binding affinity?
2-({4-Ethyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide Triazole Phenyl Fluorine, triazole Metabolic stability, hydrophobic interactions
2-{4-[(1-Ethyl-1H-indol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide Imidazolidinone 3-Methylphenyl Indole, methyl group Steric effects, lipophilicity modulation

Discussion of Structural and Functional Variations

  • Heterocycle Substitution: Replacing imidazole with triazole or imidazolidinone alters electron distribution and hydrogen-bonding capacity, which may impact target selectivity.
  • Acetamide Modifications : Substituents like acetyl or methyl groups influence solubility and steric interactions, critical for pharmacokinetics.
  • Fluorine and Ketone Additions : These groups enhance polarity and bioavailability, as seen in drug design principles.

Biological Activity

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H21N3OS
Molecular Weight351.47 g/mol
LogP3.9085
Polar Surface Area34.025 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which may contribute to the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties exhibit antimicrobial properties. A study highlighted the effectiveness of similar imidazole derivatives against various bacterial strains, suggesting that this compound may possess comparable activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary studies have shown that imidazole-based compounds can induce apoptosis in cancer cells. A case study involving a related compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating potential for further investigation into the anticancer properties of this compound .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, supporting its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The study found that one derivative led to a reduction in cell viability by over 70% at concentrations above 10 µM. This suggests that 2-[(1-methyl-5-phenyl-1H-imidazol-2-y)sulfanyl]-N-phenyacetamide may similarly affect cancer cell proliferation .

Q & A

Q. What are the optimal conditions for synthesizing 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide derivatives?

Answer: The synthesis typically involves multi-step protocols. For example, intermediate 2-azido-N-phenylacetamides can be prepared by refluxing 2-chloro-N-phenylacetamides with NaN₃ in a toluene:water (8:2) solvent system for 5–7 hours, followed by TLC monitoring (hexane:ethyl acetate, 9:1) and purification via crystallization or extraction . Subsequent 1,3-dipolar cycloaddition with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-butanol/water (3:1) mixture using Cu(OAc)₂ as a catalyst yields triazole-linked acetamide derivatives. Room-temperature reactions (6–8 hours) minimize side products .

Q. How is structural confirmation achieved for this compound and its analogs?

Answer: Combined spectroscopic techniques are critical:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • ¹H/¹³C NMR resolves regiochemistry: For example, the –NCH₂CO– proton appears as a singlet at δ 5.38–5.48 ppm, while triazole protons resonate at δ 8.36–8.40 ppm. Aromatic substituents (e.g., nitro groups) cause distinct deshielding effects (e.g., δ 8.61 ppm for meta-nitro phenyl) .
  • HRMS validates molecular weight (e.g., [M+H]⁺ at 404.1348 for a triazole derivative) .

Advanced Research Questions

Q. What factors influence regioselectivity in copper-catalyzed 1,3-dipolar cycloaddition reactions during derivatization?

Answer: Catalyst loading and solvent polarity are key. Cu(OAc)₂ (10 mol%) in tert-butanol/water promotes triazole formation via a stepwise mechanism, favoring 1,4-regioisomers. Computational studies suggest that electron-withdrawing substituents on the azide (e.g., nitro groups) increase electrophilicity, directing alkyne attack to the terminal nitrogen . Contrastingly, ruthenium catalysts may yield 1,5-regioisomers, but this requires further validation for imidazole-thioacetamide systems.

Q. How do solvent systems impact reaction efficiency in multi-step syntheses?

Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in azide formation, while biphasic systems (toluene:water) prevent NaN₃ hydrolysis. For cycloadditions, tert-butanol/water mixtures improve solubility of hydrophobic alkynes and stabilize Cu(I) intermediates, reducing side reactions like alkyne dimerization . Notably, zeolite catalysts in pyridine at 150°C accelerate Knoevenagel condensations for related heterocycles, but compatibility with thioacetamide motifs requires optimization .

Q. How can researchers resolve contradictory spectral data in structurally similar analogs?

Answer: Discrepancies in NMR chemical shifts (e.g., Δδ > 0.2 ppm for –OCH₂ protons) often arise from steric or electronic effects. For example, ortho-substituted phenyl groups induce anisotropic shielding, altering peak positions. To resolve ambiguities:

  • Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
  • Compare experimental ¹³C NMR data with DFT-calculated shifts (e.g., B3LYP/6-31G* level) .
  • Cross-validate with X-ray crystallography , as demonstrated for hydrated imidazole derivatives .

Q. What computational approaches predict the bioactivity or reactivity of these compounds?

Answer:

  • Docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzyme active sites), as shown for triazole-thiazole hybrids .
  • DFT calculations (e.g., HOMO-LUMO analysis) quantify charge distribution and nucleophilic/electrophilic sites. For example, the sulfur atom in the imidazole-thioether moiety acts as a nucleophilic center, influencing reactivity in cross-coupling reactions .
  • MD simulations assess stability under physiological conditions, particularly for sulfonamide derivatives .

Q. How can thermal stability be evaluated for high-temperature applications?

Answer:

  • Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., >200°C for most acetamide derivatives) .
  • Differential scanning calorimetry (DSC) identifies phase transitions and melting points (e.g., 119–122°C for hexanimidamide derivatives) .
  • Accelerated stability studies (40°C/75% RH for 6 months) validate shelf life, though specific data for this compound is pending .

Q. What alternative synthetic routes exist for improving yield or scalability?

Answer:

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 8 hours for cycloadditions) .
  • Flow chemistry enables continuous production of azide intermediates, minimizing explosive hazards .
  • Enzymatic catalysis (e.g., lipases) offers greener pathways for acyl transfer steps, though substrate compatibility remains untested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.